5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is a synthetic compound that belongs to the class of heterocyclic organic molecules. This compound features a pyrimidine ring substituted with a fluorine atom and a piperidine ring linked to a triazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Moiety: The triazole ring is synthesized via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click” reaction.
Piperidine Ring Formation: The piperidine ring is constructed through a series of nucleophilic substitution reactions.
Coupling with Pyrimidine: The final step involves coupling the triazole-piperidine intermediate with a fluorinated pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole moiety is known to interact with metal ions, which can influence the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyridine
- 5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)benzene
Uniqueness
Compared to similar compounds, 5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine exhibits unique properties due to the presence of the pyrimidine ring. This ring structure can enhance the compound’s ability to interact with nucleic acids, making it a valuable tool in medicinal chemistry research.
Properties
IUPAC Name |
5-fluoro-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN6O/c14-11-9-15-13(16-10-11)21-12-1-5-19(6-2-12)7-8-20-17-3-4-18-20/h3-4,9-10,12H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMSJBSWHJLXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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